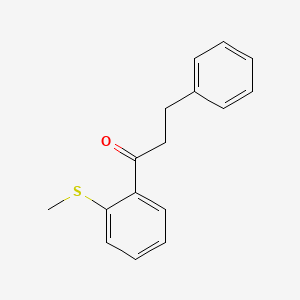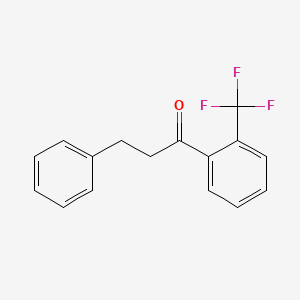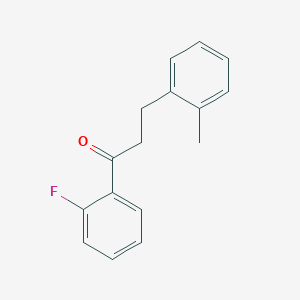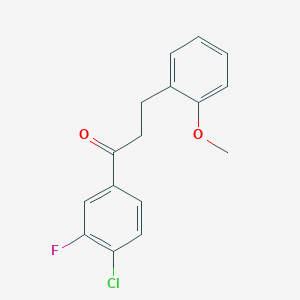
4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone
Descripción general
Descripción
The compound of interest, 4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone, is a chalcone derivative that is part of a broader class of organic compounds characterized by the presence of an α,β-unsaturated ketone. These compounds are known for their diverse biological activities and their potential use in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of chalcone derivatives can be achieved through the condensation of appropriate benzaldehydes with acetophenones under basic conditions. For instance, a related chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) was synthesized using 4-fluorobenzaldehyde and 1-(4-methoxyphenyl)ethanone with potassium hydroxide as a base. This synthesis was performed using both conventional and sonochemical methods, with the latter proving to be significantly more efficient, reducing the reaction time from 4 hours to just 10 minutes and enhancing the crystallinity of the product by 63% .
Molecular Structure Analysis
The molecular structure of chalcone derivatives can be elucidated using various spectroscopic and computational techniques. For example, a related compound with a chlorophenyl group was studied using Density Functional Theory (DFT) calculations, which provided insights into the molecular geometry, vibrational spectra, and electronic properties such as HOMO-LUMO gap and molecular electrostatic potential . These studies are crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Chalcone derivatives can undergo various chemical reactions due to their reactive α,β-unsaturated ketone moiety. For example, the hydrolysis of esters derived from these compounds can be influenced by the presence of substituents on the phenyl rings, as demonstrated by the different reactivities of 4-methoxyphenyl chloroformate and fluoroformate in the presence of acetate ions . Additionally, reactions with different nucleophiles can lead to the formation of a variety of products, showcasing the versatility of chalcone derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound with fluorophenyl and methoxy groups was determined, revealing significant dihedral angles between the rings and the presence of intermolecular hydrogen bonds that stabilize the crystal lattice . Spectroscopic studies, such as FTIR and NMR, along with X-ray crystallography, provide detailed information about the bonding and electronic environment within the molecule . These properties are essential for the potential application of these compounds in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Copolymerization
- Novel Copolymers of Styrene: Halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including variants similar to 4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone, have been synthesized and copolymerized with styrene. These substances are prepared through a process known as Knoevenagel condensation and are characterized using various analytical methods like CHN elemental analysis, IR, 1H- and 13C-NMR. The copolymerization results in materials that decompose in a two-step process when exposed to nitrogen at high temperatures (Savittieri et al., 2022).
Synthesis of Derivatives
- Synthesis of Halogen, Alkoxy, and Alkyl Ring-Disubstituted Derivatives: A study demonstrated the preparation of novel trisubstituted ethylenes, including ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, which are structurally related to the compound of interest. These were synthesized using ring-substituted benzaldehydes and isopropyl cyanoacetate, followed by copolymerization with styrene (Hussain et al., 2019).
Structural and Molecular Studies
- Analysis of Substituted Chalcones: Research involving substituted chalcones, structurally similar to the compound , has been conducted to understand their molecular structures. These studies involve the use of X-ray diffraction, IR, and NMR techniques, providing insights into the molecular conformation and intermolecular interactions of these compounds (Chopra et al., 2007).
Synthesis of Derivative Compounds
- Phenoxy Ring-Substituted Derivatives: Phenoxy ring-substituted isopropyl phenylcyanoacrylates, including variants related to 4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone, were synthesized and copolymerized with styrene. These studies are significant for understanding the synthesis processes and properties of such derivatives (Whelpley et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds often interact with various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can undergo reactions such as nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions can have downstream effects on various biochemical pathways.
Result of Action
The compound’s interactions with its targets and its participation in various biochemical reactions can lead to changes at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTCGLUZDAMBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644185 | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898770-15-5 | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



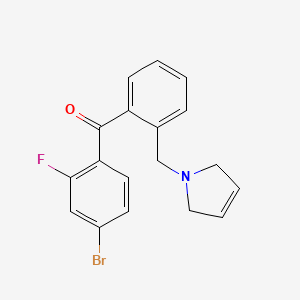
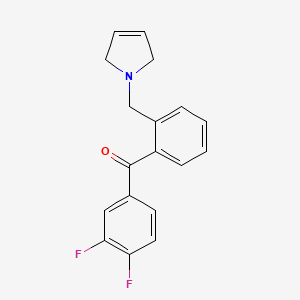
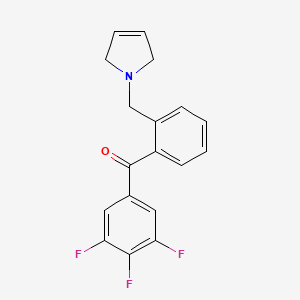
![Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327393.png)
